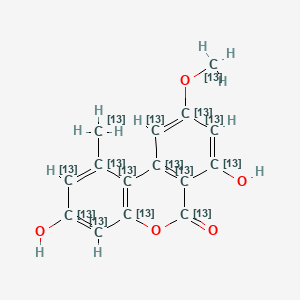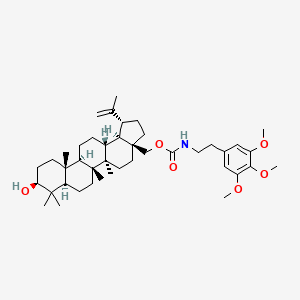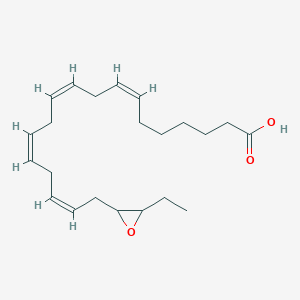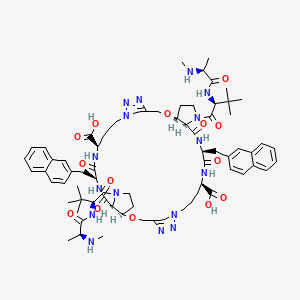
XIAP BIR2/BIR2-3 inhibitor-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
XIAP BIR2/BIR2-3 inhibitor-1 is a dual inhibitor targeting the Baculoviral IAP Repeat (BIR) domains 2 and 3 of the X-linked inhibitor of apoptosis protein (XIAP). This compound is known for its potent inhibitory effects on the BIR2 and BIR2-3 domains, with IC50 values of 1.9 nM and 0.8 nM, respectively . XIAP is a member of the inhibitor of apoptosis protein (IAP) family, which plays a crucial role in regulating apoptosis by inhibiting caspases, the enzymes responsible for cell death .
准备方法
The synthesis of XIAP BIR2/BIR2-3 inhibitor-1 involves several steps, including the preparation of macrocyclic compounds. These compounds are designed to inhibit the interaction between XIAP and caspases. The synthetic route typically involves the use of various reagents and catalysts to form the macrocyclic structure, followed by purification and characterization . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while reducing costs and environmental impact.
化学反应分析
XIAP BIR2/BIR2-3 inhibitor-1 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Addition and Elimination: These reactions involve the addition or removal of atoms or groups to or from a molecule. Common reagents include acids, bases, and catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
XIAP BIR2/BIR2-3 inhibitor-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of apoptosis and the role of XIAP in cell death pathways.
Biology: Helps in understanding the molecular mechanisms of apoptosis and the regulation of caspases.
作用机制
The mechanism of action of XIAP BIR2/BIR2-3 inhibitor-1 involves binding to the BIR2 and BIR2-3 domains of XIAP, thereby preventing XIAP from inhibiting caspases. This leads to the activation of caspases and the induction of apoptosis in cancer cells. The compound directly interacts with the cysteine residues of the BIR domains, resulting in the release of zinc ions and the ubiquitination-dependent degradation of XIAP .
相似化合物的比较
XIAP BIR2/BIR2-3 inhibitor-1 is unique in its dual inhibition of both BIR2 and BIR2-3 domains. Similar compounds include:
Smac mimetics: These compounds mimic the activity of the second mitochondria-derived activator of caspases (Smac) and inhibit XIAP by binding to its BIR domains.
cIAP inhibitors: These compounds target cellular IAPs (cIAPs) and have similar mechanisms of action but may have different selectivity and potency profiles.
This compound stands out due to its high potency and dual inhibition, making it a valuable tool for studying apoptosis and developing new cancer therapies.
属性
分子式 |
C72H96N16O14 |
|---|---|
分子量 |
1409.6 g/mol |
IUPAC 名称 |
(4R,8S,11S,14R,24R,28S,31S,34R)-7,27-bis[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-11,31-bis(naphthalen-2-ylmethyl)-9,12,29,32-tetraoxo-3,23-dioxa-7,10,13,18,19,20,27,30,33,38,39,40-dodecazapentacyclo[36.2.1.118,21.04,8.024,28]dotetraconta-1(41),19,21(42),39-tetraene-14,34-dicarboxylic acid |
InChI |
InChI=1S/C72H96N16O14/c1-41(73-9)61(89)79-59(71(3,4)5)67(95)87-31-27-55-57(87)65(93)77-53(35-43-23-25-45-17-11-13-19-47(45)33-43)63(91)75-51(69(97)98)21-15-30-86-38-50(82-84-86)40-102-56-28-32-88(68(96)60(72(6,7)8)80-62(90)42(2)74-10)58(56)66(94)78-54(36-44-24-26-46-18-12-14-20-48(46)34-44)64(92)76-52(70(99)100)22-16-29-85-37-49(39-101-55)81-83-85/h11-14,17-20,23-26,33-34,37-38,41-42,51-60,73-74H,15-16,21-22,27-32,35-36,39-40H2,1-10H3,(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,89)(H,80,90)(H,97,98)(H,99,100)/t41-,42-,51+,52+,53-,54-,55+,56+,57-,58-,59+,60+/m0/s1 |
InChI 键 |
UZIAKDBFVNIMHM-AHKGGJCZSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CC[C@@H]2[C@H]1C(=O)N[C@H](C(=O)N[C@H](CCCN3C=C(CO[C@@H]4CCN([C@@H]4C(=O)N[C@H](C(=O)N[C@H](CCCN5C=C(CO2)N=N5)C(=O)O)CC6=CC7=CC=CC=C7C=C6)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C)NC)N=N3)C(=O)O)CC8=CC9=CC=CC=C9C=C8)C(C)(C)C)NC |
规范 SMILES |
CC(C(=O)NC(C(=O)N1CCC2C1C(=O)NC(C(=O)NC(CCCN3C=C(COC4CCN(C4C(=O)NC(C(=O)NC(CCCN5C=C(CO2)N=N5)C(=O)O)CC6=CC7=CC=CC=C7C=C6)C(=O)C(C(C)(C)C)NC(=O)C(C)NC)N=N3)C(=O)O)CC8=CC9=CC=CC=C9C=C8)C(C)(C)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


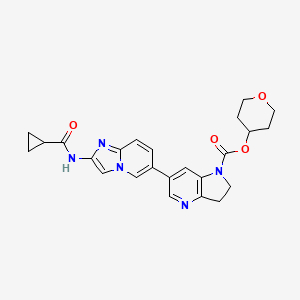


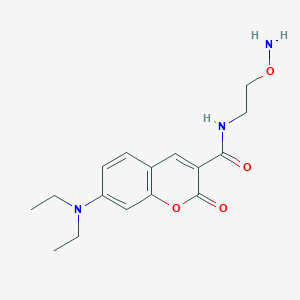
![1-(3-Iodophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B12384350.png)
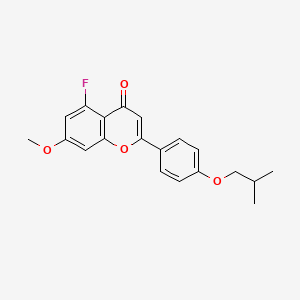
![2-[[4-[(E)-(4-bromophenyl)methylideneamino]-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12384359.png)
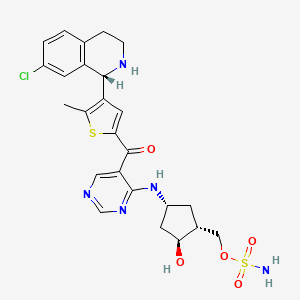

![4-[[2-[(3S)-4-[6-[[5-[2-(4,4-dimethyl-9-oxo-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-10-yl)-3-(hydroxymethyl)pyridin-4-yl]-1-methyl-2-oxopyridin-3-yl]amino]pyridin-3-yl]-3-methylpiperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12384376.png)
